molecular formula C22H29N5O2 B11125981 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-morpholinopropyl)propanamide

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-morpholinopropyl)propanamide

Cat. No.: B11125981
M. Wt: 395.5 g/mol
InChI Key: KHYAGOSCDPGUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-morpholinopropyl)propanamide is a complex organic compound belonging to the class of pyrimido[1,2-b]indazoles. These compounds are known for their fused nitrogen-containing tricyclic skeletons, which have garnered significant attention due to their pharmacological importance. They have been studied for their potential as anti-cancer agents, monoamine oxidase inhibitors, and PDE10A inhibitors .

Preparation Methods

The synthesis of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-morpholinopropyl)propanamide typically involves a condensation reaction. One common method includes the reaction of 3-amino-1H-indazole with various carbonyl compounds. The addition of metal catalysts such as copper sulfate pentahydrate, aluminum triflate, and copper acetate can enhance the transformation of these products . Industrial production methods may involve optimizing these reactions for higher yields and scalability.

Chemical Reactions Analysis

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-morpholinopropyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to speed up the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-morpholinopropyl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-morpholinopropyl)propanamide involves its interaction with specific molecular targets and pathways. For example, as a monoamine oxidase inhibitor, it may inhibit the enzyme monoamine oxidase, leading to increased levels of neurotransmitters in the brain. As a PDE10A inhibitor, it may inhibit the enzyme phosphodiesterase 10A, affecting the signaling pathways involved in various physiological processes .

Comparison with Similar Compounds

Similar compounds to 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-morpholinopropyl)propanamide include other pyrimido[1,2-b]indazoles, such as:

  • 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid
  • (2-hydroxyphenyl)(pyrimido[1,2-b]indazol-3-yl)methanones

These compounds share the pyrimido[1,2-b]indazole core structure but differ in their functional groups and side chains. The uniqueness of this compound lies in its specific substitution pattern and the presence of the morpholinopropyl group, which may confer distinct biological activities and chemical properties .

Properties

Molecular Formula

C22H29N5O2

Molecular Weight

395.5 g/mol

IUPAC Name

3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(3-morpholin-4-ylpropyl)propanamide

InChI

InChI=1S/C22H29N5O2/c1-16-18(8-9-21(28)23-10-5-11-26-12-14-29-15-13-26)17(2)27-22(24-16)19-6-3-4-7-20(19)25-27/h3-4,6-7H,5,8-15H2,1-2H3,(H,23,28)

InChI Key

KHYAGOSCDPGUAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CCC(=O)NCCCN4CCOCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.